molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B2496795
CAS No.: 1202075-71-5
M. Wt: 242.68
InChI Key: WTPAWQQJCMEFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate (CAS 1202075-71-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic core structure consisting of a pyridine ring fused with a thiazole moiety, substituted with a reactive chlorine atom at the 5-position and an ethyl ester group at the 2-position . Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents. Studies highlight its application in the synthesis of potent c-KIT kinase inhibitors, which are crucial for targeting certain types of cancer . Furthermore, derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated promising anti-infective properties, showing activity against the parasite Cryptosporidium parvum , a cause of severe diarrheal disease . The chlorine and ester functional groups on this molecular framework offer excellent sites for further chemical modification through cross-coupling reactions and functional group interconversions, enabling the exploration of diverse structure-activity relationships . Available in high-purity grades, this compound is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAWQQJCMEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate (C₉H₇ClN₂O₂S, MW 242.68 g/mol) features a bicyclic core comprising a pyridine ring fused to a thiazole moiety. The chlorine substituent at position 5 and the ethyl ester at position 2 confer distinct electronic and steric properties critical for its reactivity. X-ray crystallography of analogous compounds reveals planar geometries, with dihedral angles between rings influencing intermolecular interactions.

Synthetic Methodologies

Cyclocondensation of Halogenated Pyridine Precursors

The most widely adopted route involves cyclocondensation between 3-amino-5-chloropyridine-2-carboxylic acid derivatives and thiation agents.

Copper-Catalyzed Thiazole Formation

A modified procedure from CN111892553 employs 3-iodo-5-chloropyridin-2-amine, potassium sulfide (K₂S), and copper(I) iodide in dimethyl sulfoxide (DMSO) at 140°C under nitrogen. The reaction proceeds via nucleophilic aromatic substitution, forming the thiazole ring through intramolecular cyclization:

$$
\text{3-Iodo-5-chloropyridin-2-amine} + \text{K}_2\text{S} \xrightarrow{\text{CuI, DMSO}} \text{Thiazolo[5,4-b]pyridine core} + \text{KI}
$$

Post-reaction esterification with ethyl chloroformate yields the target compound in 52–58% isolated yield. Key advantages include operational simplicity and compatibility with electron-withdrawing substituents.

Thiourea-Mediated Cyclization

Alternative protocols utilize thiourea under acidic conditions. Heating 5-chloropyridine-2,3-diamine with ethyl chlorooxalate in acetic acid generates the thiazole ring via sequential nucleophilic attack and dehydration. This method achieves 65–70% yield but requires rigorous temperature control to minimize byproduct formation.

Halogenation of Preformed Thiazolopyridines

Late-stage chlorination offers an alternative strategy for introducing the C5-chloro group.

Electrophilic Chlorination

Treatment of ethyl thiazolo[5,4-b]pyridine-2-carboxylate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates the pyridine ring’s C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the thiazole nitrogen directing chlorination to the para position. Yields range from 60–68%, though over-chlorination at C7 remains a concern.

Oxidative Chlorination

Combining N-chlorosuccinimide (NCS) with Lewis acids like FeCl₃ enables radical-mediated chlorination. This method achieves 72–75% yield but necessitates anhydrous conditions and strict exclusion of light.

Multicomponent Reactions (MCRs)

The Biginelli-inspired approach condenses 5-chloronicotinaldehyde, ethyl acetoacetate, and thiourea in acetic acid under reflux. While efficient (55–60% yield), this method produces regioisomeric byproducts requiring chromatographic separation.

Optimization and Scale-Up Challenges

Catalytic System Tuning

Comparative studies reveal copper(I) iodide outperforms palladium catalysts in cyclocondensation reactions, reducing reaction times from 24 h to 11 h. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance sulfur incorporation efficiency by 22% in biphasic systems.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve cyclization yields by stabilizing intermediate thiolate anions. Conversely, ethereal solvents favor halogenation steps by minimizing side reactions.

Purification Strategies

Distillation proves unsuitable due to the compound’s thermal lability (decomposition >180°C). Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity, while recrystallization from ethanol/water mixtures offers a scalable alternative.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.48 (q, J=7.1 Hz, 2H, OCH₂), 7.89 (d, J=5.2 Hz, 1H, H6), 8.76 (d, J=5.2 Hz, 1H, H4).
  • HRMS : m/z calcd for C₉H₇ClN₂O₂S [M+H]⁺ 243.0064, found 243.0068.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogues shows planar bicyclic systems with intermolecular N–H···O hydrogen bonds stabilizing the lattice. The ethyl ester adopts a gauche conformation to minimize steric clashes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cu-catalyzed cyclization 52–58 93–95 Short reaction time Requires inert atmosphere
Thiourea cyclization 65–70 89–91 No transition metals Temperature-sensitive
Electrophilic chlorination 60–68 90–92 Late-stage functionalization Regioselectivity challenges
Biginelli MCR 55–60 85–88 Atom economy Byproduct formation

Industrial Applications and Modifications

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Derivatization studies highlight:

  • Alkoxy substitutions : Replacing the ethyl ester with methoxy groups improves metabolic stability but reduces solubility.
  • Heterocycle fusion : Annulation with triazolo rings enhances binding affinity to parasitic targets (e.g., Cryptosporidium EC₅₀ = 0.17 μM).

Chemical Reactions Analysis

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is primarily studied for its potential as an anticancer agent and antimicrobial compound.

  • Anticancer Activity : Research indicates that this compound acts as a c-KIT inhibitor, which is essential for treating certain cancers. A structure-activity relationship (SAR) study revealed that derivatives exhibit significant anti-proliferative activities against cancer cell lines with c-KIT mutations. For instance, one derivative demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in efficacy .
CompoundIC50 (μM)Activity Description
6r4.77Inhibitor of c-KIT V560G/D816V
Imatinib-Reference compound
  • Anti-Infective Properties : The compound has shown activity against Cryptosporidium parvum, a parasite causing gastrointestinal infections, with an EC50 value of approximately 2.1 μM in vitro. Its mechanism involves disrupting the metabolic pathways of the parasite .

Biological Evaluation

The biological evaluation of this compound has focused on its interactions with various molecular targets:

  • Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for functionalization that can be tailored for various industrial applications .

Case Study 1: c-KIT Mutations

A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations. This highlights the importance of structural optimization in drug design .

Case Study 2: Cryptosporidium Infections

In vivo models indicated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .

Mechanism of Action

The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate belongs to a class of bicyclic heterocycles with diverse pharmacological and synthetic applications. Below is a detailed comparison with structurally analogous compounds:

Key Differences and Research Findings

  • Reactivity and Stability :

    • The thiazolo[5,4-b]pyridine core in the target compound exhibits greater chemical stability compared to pyrrolo[2,3-c]pyridine derivatives (e.g., 9b) due to the sulfur atom in the thiazole ring enhancing aromaticity .
    • Isothiazolo[5,4-b]pyridine derivatives (e.g., compound 3 in ) are prone to disproportionation under reaction conditions, limiting their utility without stabilization via substituents like nitro groups .
  • Molecular modeling studies suggest that ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate derivatives exhibit steric and electrostatic similarities to anti-inflammatory agents like CinopVC, whereas thiazolo derivatives lack this overlap .
  • Synthetic Accessibility :

    • Pyrrolo and oxazolo derivatives (e.g., 9b and 20a) are synthesized in moderate yields (45–60%), while isothiazolo derivatives require multistep protocols with lower yields (40–75%) .
    • This compound is commercially available in high purity but lacks detailed synthetic yield data in open literature .

Physicochemical Properties

Property This compound Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl 2,3-Dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate
Molecular Weight (g/mol) 242.68 240.67 252.28 (R = H)
Solubility Likely polar aprotic solvents (e.g., DMSO, DMF) Similar to thiazolo analogue Low solubility in water; soluble in chlorinated solvents
Melting/Boiling Points Not reported Not reported Decomposes upon heating
Bioactivity Limited data; potential intermediate Alkaloid precursor Anti-inflammatory precursor

Biological Activity

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1202075-71-5
  • Molecular Formula : C9H7ClN2O2S
  • Molecular Weight : 242.68 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and pyridine derivatives under specific conditions to introduce the carboxylate group. The detailed synthetic pathways and conditions can be found in various chemical literature sources .

Anticancer Activity

Recent studies have highlighted the compound's potential as a c-KIT inhibitor, which is crucial for treating certain cancers, particularly those involving mutations in the c-KIT gene. A structure-activity relationship (SAR) study indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anti-proliferative activities against cancer cell lines harboring c-KIT mutations. For instance, one derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating superior activity compared to imatinib .

CompoundIC50 (μM)Activity Description
6r4.77Inhibitor of c-KIT V560G/D816V
Imatinib-Reference compound

Anti-Infective Properties

This compound has also been studied for its activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The compound was found to exhibit modest potency with an EC50 value of approximately 2.1 μM in vitro . Its mechanism involves disrupting the parasite's metabolic pathways, although further optimization is required to enhance efficacy.

Structure-Activity Relationships (SAR)

The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity. For example:

  • Position 5 : Chlorine substitution enhances potency against c-KIT.
  • Position 6 : Functionalization at this site has been linked to increased enzymatic inhibition.

These insights are critical for the rational design of more potent analogs targeting specific biological pathways .

Case Studies

  • c-KIT Mutations : A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations .
  • Cryptosporidium Infections : In vivo models showed that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.